NeoSTX NeoSTX Neosaxitoxin is a pyrrolopurine that is saxitoxin carrying a hydroxy substituent on the nitrogen atom at position 5. It is a sodium channel blocker that is undergoing clinical trials as a prolonged-duration local anesthetic. It has a role as a marine metabolite, a neurotoxin, a toxin, a local anaesthetic, a cyanotoxin, a voltage-gated sodium channel blocker and an anti-inflammatory agent. It is an alkaloid, a carbamate ester, a member of guanidines, a ketone hydrate, a pyrrolopurine, a member of hydroxylamines and a paralytic shellfish toxin. It is functionally related to a saxitoxin.
Neosaxitoxin is under investigation in clinical trial NCT01786655 (Safety Study of Long-Acting Local Anesthetic).
NeoSTX is a natural product found in Homo sapiens, Carcinoscorpius rotundicauda, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 64296-20-4
VCID: VC20762801
InChI: InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1
SMILES: C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N
Molecular Formula: C10H17N7O5
Molecular Weight: 315.29 g/mol

NeoSTX

CAS No.: 64296-20-4

Cat. No.: VC20762801

Molecular Formula: C10H17N7O5

Molecular Weight: 315.29 g/mol

* For research use only. Not for human or veterinary use.

NeoSTX - 64296-20-4

CAS No. 64296-20-4
Molecular Formula C10H17N7O5
Molecular Weight 315.29 g/mol
IUPAC Name [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Standard InChI InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1
Standard InChI Key PPEKGEBBBBNZKS-HGRQIUPRSA-N
Isomeric SMILES C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)O
SMILES C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N
Canonical SMILES C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O

Chemical Structure and Properties

Molecular Composition

Neosaxitoxin is characterized by the molecular formula C₁₀H₁₇N₇O₅ with a molecular weight of 315.29 g/mol . It belongs to the family of guanidinium-containing marine natural products and is specifically a variant of saxitoxin (STX). The complete IUPAC name is 1H,10H-Pyrrolo(1,2-c)purine-10,10-diol, 2-amino-4-((aminocarbonyl)oxy)methyl-3a,4,5,6,8,9-hexahydro-5-hydroxy-6-imino-, (3aS-(3aalpha,4alpha,10aR*))- .

Structural Characteristics

NeoSTX differs from saxitoxin by possessing an additional hydroxyl group at the N1 position of the 1,2,3 guanidinium moiety (N1-OH) . The structure is composed of a 3,4-propinoperhydropurine tricyclic system . The compound contains two guanidine groups responsible for its high polarity, which significantly influences its pharmacological activity .

Classification and Functional Properties

Neosaxitoxin is classified as an alkaloid, a carbamate ester, and contains guanidine groups, a ketone hydrate, a pyrrolopurine, and hydroxylamine functional groups . It functions primarily as a voltage-gated sodium channel blocker, giving it potential applications as a local anesthetic and anti-inflammatory agent . NeoSTX has been reported in Homo sapiens, Carcinoscorpius rotundicauda (horseshoe crab), and various other marine organisms .

Mechanism of Action

Interaction with Sodium Channels

Neosaxitoxin acts as a specific reversible blocker of voltage-gated sodium channels on excitable cells . This blockade prevents the transmission of nerve impulses through susceptible fibers, resulting in its anesthetic and potential toxic effects . At the molecular level, NeoSTX blocks the pore by binding to the outer vestibule of the permeation pathway of the voltage-gated Na+ channel alpha-subunit, which consists of four homologous domains arranged circumferentially .

Specific Binding Interactions

Research using mutant cycle experiments has identified specific molecular interactions between NeoSTX and sodium channels. The N1-OH group of NeoSTX interacts most strongly with muI Asp-400 and Tyr-401 in adult rat skeletal muscle Na+ channels . The interaction between the N1-OH of neoSTX and Tyr-401 is attractive with an energy of -1.3 ± 0.1 kcal/mol, likely forming a hydrogen bond . Additionally, there is a repulsive interaction between Asp-400 and the N1-OH (DeltaDeltaG = 1.4 ± 0.1 kcal/mol) .

Changes in pH alter the affinity of neoSTX, as would be expected if the N1-OH site were partially deprotonated . These specific interactions explain most of the difference in blocking efficacy between neoSTX and STX and the sensitivity of neoSTX to pH .

Toxicological Profile

Acute Toxicity

The lethal dose (LD₅₀) of NeoSTX varies significantly depending on the route of administration, as demonstrated in rat studies:

Table 1: LD₅₀ Values of NeoSTX by Administration Route

RouteLD₅₀ (μg/kg)Upper 95% CLLower 95% CL
Intravenous6.068.144.51
Intramuscular11.413.699.49
Subcutaneous12.4116.159.55
Intraperitoneal30.3546.5119.81

In acute toxicity studies, the majority of deaths occurred within the first 30 minutes of administration. The highest dosages caused irregular respiration, cyanosis, and death within the first 5 minutes across all routes of administration . The most common physical effect observed was decreased locomotor activity, which disappeared after 2 hours .

ParameterControlSolventNeoSTX 1 μg/kgNeoSTX 3 μg/kgNeoSTX 6 μg/kg
Hemoglobin (%)15.4 ± 2.614.7 ± 1.515.2 ± 2.415.7 ± 2.415.9 ± 2.3
RBC Count (10⁶/μL)8.78 ± 0.509.32 ± 0.949.35 ± 0.789.32 ± 1.038.82 ± 1.55
Hematocrit (%)51.9 ± 2.152.5 ± 1.252.7 ± 2.352.6 ± 1.153.2 ± 2.4
MCV (fL)56.5 ± 1.556.5 ± 2.356.4 ± 1.856.3 ± 0.955.7 ± 1.8

Histopathological examinations were normal in all groups, suggesting no significant tissue damage from chronic NeoSTX exposure . This study concluded that NeoSTX is safe in vivo, providing a reliable security margin for its potential use as a local anesthetic .

Pharmacokinetics

Clinical Pharmacokinetics

In human clinical trials, the mean peak plasma NeoSTX concentration varied by formulation:

Table 3: Peak Plasma Concentrations of NeoSTX in Different Formulations

FormulationMean Peak Plasma Concentration (pg/ml)
NeoSTX-Saline134 ± 63
NeoSTX-Bupivacaine164 ± 81
NeoSTX-Bupivacaine-Epinephrine67 ± 14

The addition of epinephrine significantly reduced the peak plasma concentration of NeoSTX (p = 0.016), suggesting reduced systemic absorption and potentially enhanced safety .

Clinical Applications

Development as a Local Anesthetic

NeoSTX has demonstrated significant potential as a prolonged-duration local anesthetic in clinical trials . A Phase 1, dose-escalation, double-blind, block-randomized trial involving healthy male volunteers evaluated the safety and efficacy of NeoSTX alone and in combination with 0.2% bupivacaine (Bup) with and without epinephrine .

The trial involved 84 subjects who received two 10-ml subcutaneous injections. Control sites received bupivacaine, while active sites received various NeoSTX formulations or placebo . The study found that NeoSTX combinations have a tolerable side effect profile and appear promising for prolonged local anesthesia .

Efficacy Data

The combination of NeoSTX with bupivacaine showed prolonged cutaneous block duration compared with bupivacaine alone, NeoSTX-Saline, or placebo at all doses tested . Most notably, the median time to near-complete recovery for 10 μg NeoSTX-Bup-Epi was almost five-fold longer compared with bupivacaine alone (50 vs. 10 hours, p = 0.007) .

This dramatic extension of anesthetic duration addresses a significant unmet need in both surgical anesthesia and post-operative pain management, suggesting that NeoSTX formulations could potentially revolutionize pain control strategies.

Current Research and Future Directions

Ongoing Clinical Investigations

NeoSTX is under investigation in clinical trial NCT01786655 (Safety Study of Long-Acting Local Anesthetic) . This ongoing research aims to further establish the safety parameters and efficacy of NeoSTX in various formulations for local anesthesia applications.

The preliminary results from Phase 1 trials suggest that NeoSTX, particularly in combination with bupivacaine and epinephrine, may represent a significant advancement in local anesthetics, offering substantially longer duration of action compared to currently available options .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator